molecular formula C17H26N2O B12308893 (+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide

(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide

Cat. No.: B12308893
M. Wt: 281.44 g/mol
InChI Key: DLKZMUOUUWXTAZ-QLWPOVNFSA-N
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Description

(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide is a synthetic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C16H22D7N2O, and it is often studied for its interactions and effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide typically involves multiple steps. One common method starts with the reaction of 2,6-dimethylaniline with isocyanates to form the corresponding urea derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final piperidinecarboxamide product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization and chromatography to achieve high purity of the final product. Safety measures are crucial during production to handle the reactive intermediates and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, alkoxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.

    Medicine: Research explores its potential therapeutic effects, including its role as a pharmacological agent in treating various conditions.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of (+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenyl isocyanate: Shares a similar aromatic structure but differs in functional groups and reactivity.

    2,6-Dimethylphenyl isothiocyanate: Similar in structure but contains a thiocyanate group, leading to different chemical properties and applications.

Uniqueness

(+/-)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide is unique due to its specific combination of functional groups and isotopic labeling, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications, particularly in studies involving isotopic effects and detailed mechanistic investigations.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H26N2O

Molecular Weight

281.44 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperidine-2-carboxamide

InChI

InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/i1D3,2D3,12D

InChI Key

DLKZMUOUUWXTAZ-QLWPOVNFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C

Origin of Product

United States

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